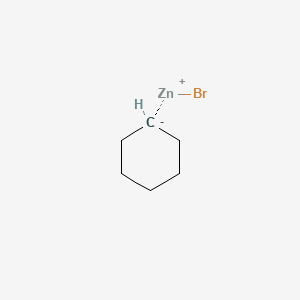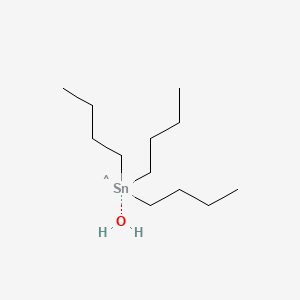
(-)-cis-Myrtanol
Overview
Description
(-)-cis-Myrtanol: is a naturally occurring monoterpenoid alcohol. It is a chiral compound, meaning it has non-superimposable mirror images, and the (-)-cis isomer is one of these enantiomers. This compound is found in various essential oils and is known for its pleasant aroma, making it a valuable component in the fragrance and flavor industries.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Hydrogenation of Myrtenal: One common method to synthesize (-)-cis-Myrtanol involves the hydrogenation of myrtenal. This reaction typically uses a palladium on carbon catalyst under mild hydrogenation conditions.
Reduction of Myrtenone: Another method involves the reduction of myrtenone using sodium borohydride or lithium aluminum hydride as reducing agents. This reaction is carried out in an inert solvent like tetrahydrofuran or diethyl ether.
Industrial Production Methods: Industrial production of this compound often involves the large-scale hydrogenation of myrtenal due to its efficiency and cost-effectiveness. The process is optimized to ensure high yield and purity of the desired isomer.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (-)-cis-Myrtanol can undergo oxidation reactions to form myrtenal or myrtenone. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: this compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in an acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in an inert solvent.
Substitution: Acid chlorides or sulfonyl chlorides in the presence of a base like pyridine.
Major Products Formed:
Oxidation: Myrtenal and myrtenone.
Reduction: Various alcohol derivatives.
Substitution: Ester or ether derivatives, depending on the substituent introduced.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: (-)-cis-Myrtanol is used as a starting material in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Pheromone Research: The compound is studied for its role in insect pheromones, particularly in the attraction of certain insect species.
Medicine:
Antimicrobial Properties: Research has shown that this compound exhibits antimicrobial activity, making it a potential candidate for developing new antimicrobial agents.
Industry:
Fragrance and Flavor: Due to its pleasant aroma, this compound is widely used in the formulation of perfumes, colognes, and flavoring agents in the food industry.
Mechanism of Action
Molecular Targets and Pathways: (-)-cis-Myrtanol exerts its effects primarily through interactions with olfactory receptors, which are responsible for detecting odors. The compound binds to these receptors, triggering a signal transduction pathway that results in the perception of its characteristic aroma. In antimicrobial applications, this compound disrupts the cell membranes of microorganisms, leading to cell lysis and death.
Comparison with Similar Compounds
(+)-cis-Myrtanol: The enantiomer of (-)-cis-Myrtanol, which has similar chemical properties but may differ in biological activity and aroma.
Myrtenal: An aldehyde derivative of myrtanol, used in similar applications but with different chemical reactivity.
Myrtenone: A ketone derivative, also used in fragrance and flavor industries.
Uniqueness: this compound is unique due to its specific chiral configuration, which imparts distinct olfactory properties and biological activities compared to its enantiomer and other related compounds. This uniqueness makes it particularly valuable in applications where specific sensory or biological effects are desired.
Properties
CAS No. |
51152-12-6 |
|---|---|
Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
[(1S,2R,5R)-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]methanol |
InChI |
InChI=1S/C10H18O/c1-10(2)8-4-3-7(6-11)9(10)5-8/h7-9,11H,3-6H2,1-2H3/t7-,8+,9-/m0/s1 |
InChI Key |
LDWAIHWGMRVEFR-YIZRAAEISA-N |
SMILES |
CC1(C2CCC(C1C2)CO)C |
Isomeric SMILES |
CC1([C@@H]2CC[C@H]([C@@H]1C2)CO)C |
Canonical SMILES |
CC1(C2CCC(C1C2)CO)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1587852.png)


![3,5-dinitro-N-[(1S)-1-phenylethyl]benzamide](/img/structure/B1587856.png)


![1H-imidazo[4,5-b]pyrazine](/img/structure/B1587860.png)
![Tris[bis(trimethylsilyl)amino] europium(III)](/img/structure/B1587863.png)





